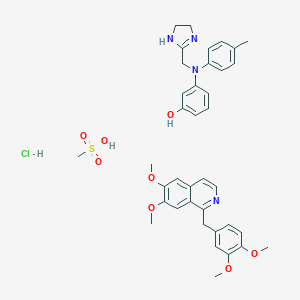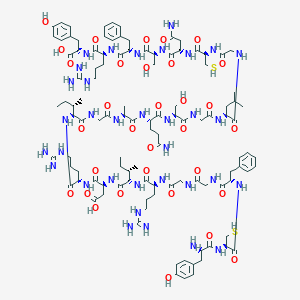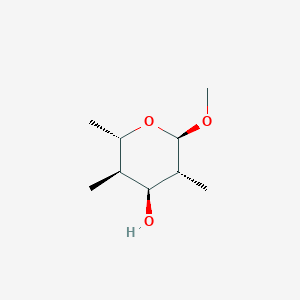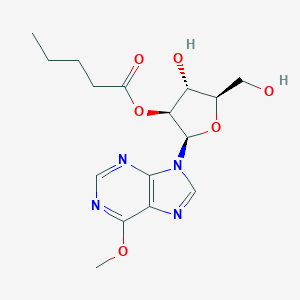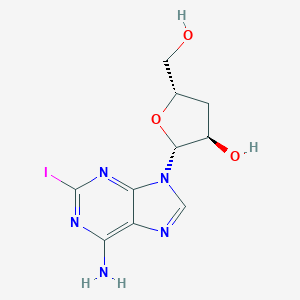
2-Iodo-3'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-3'-deoxyadenosine, also known as iododeoxyadenosine (IdA), is a potent and selective DNA polymerase inhibitor. It is a nucleoside analogue that has been extensively studied for its potential use in cancer treatment and as a tool in molecular biology research.
Mecanismo De Acción
IdA inhibits DNA polymerase by incorporating into the growing DNA chain and terminating DNA synthesis. It acts as a chain terminator, preventing the addition of further nucleotides to the growing DNA chain. IdA has been shown to be incorporated into DNA in a sequence-specific manner, preferentially terminating DNA synthesis at guanine residues. This selectivity makes IdA a valuable tool for studying DNA replication and repair mechanisms.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of IdA depend on the concentration and duration of exposure. At low concentrations, IdA has been shown to induce DNA damage and cell cycle arrest, leading to apoptosis. At higher concentrations, IdA can cause DNA strand breaks and inhibit DNA synthesis, leading to cell death. The cytotoxic effects of IdA have been demonstrated in a variety of cancer cell lines, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using IdA in lab experiments include its high potency and selectivity for DNA polymerase inhibition, its sequence-specific incorporation into DNA, and its commercial availability. However, IdA has some limitations, including its potential toxicity and the need for specialized handling and disposal procedures due to its radioactive properties.
Direcciones Futuras
For IdA research include its use as a tool for studying DNA replication and repair mechanisms, its potential use in cancer therapy, and the development of new synthesis methods to improve its yield and purity. Additionally, the combination of IdA with other DNA-damaging agents may enhance its cytotoxic effects and improve its therapeutic potential.
Métodos De Síntesis
The synthesis of IdA involves the reaction of 2,6-dichloropurine riboside with iodine and silver trifluoroacetate. The reaction yields IdA in high purity and yield. This method has been optimized for large-scale production of IdA, making it commercially available for research purposes.
Aplicaciones Científicas De Investigación
IdA has been used extensively in scientific research as a tool for DNA sequencing, DNA footprinting, and DNA polymerase inhibition. It has been shown to be a potent inhibitor of DNA polymerase α, β, and γ, which are essential enzymes for DNA replication and repair. The inhibition of these enzymes by IdA leads to the accumulation of DNA damage, resulting in cell death or apoptosis. IdA has also been used to study the role of DNA polymerase in DNA replication and repair pathways, providing insights into the molecular mechanisms of these processes.
Propiedades
Número CAS |
115044-77-4 |
|---|---|
Nombre del producto |
2-Iodo-3'-deoxyadenosine |
Fórmula molecular |
C10H12IN5O3 |
Peso molecular |
377.14 g/mol |
Nombre IUPAC |
(2R,3R,5S)-2-(6-amino-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12IN5O3/c11-10-14-7(12)6-8(15-10)16(3-13-6)9-5(18)1-4(2-17)19-9/h3-5,9,17-18H,1-2H2,(H2,12,14,15)/t4-,5+,9+/m0/s1 |
Clave InChI |
JPRLCMCVIAOOIT-OBXARNEKSA-N |
SMILES isomérico |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=C(N=C32)I)N)CO |
SMILES |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)I)N)CO |
SMILES canónico |
C1C(OC(C1O)N2C=NC3=C(N=C(N=C32)I)N)CO |
Sinónimos |
2-IDA 2-iodo-3'-deoxyadenosine 3'-deoxy-2-iodoadenosine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



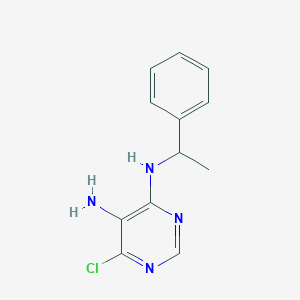
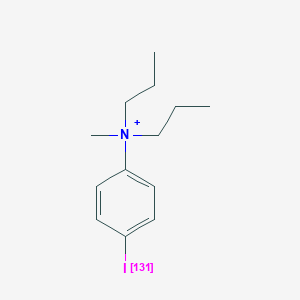
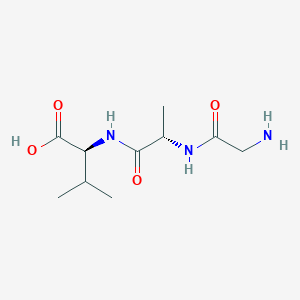
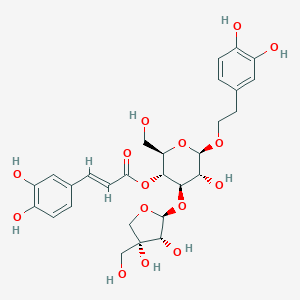
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)
![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)
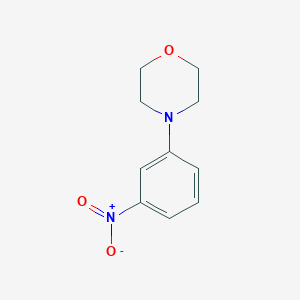
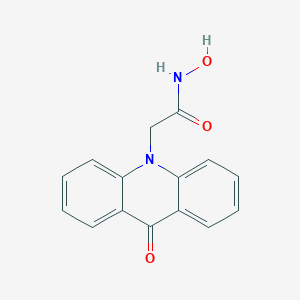
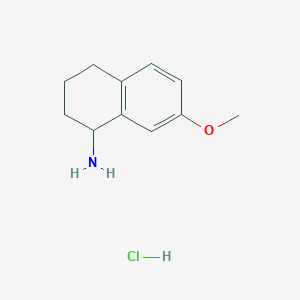
![Furo[3,2-c]pyridine-4-methanol](/img/structure/B53325.png)
